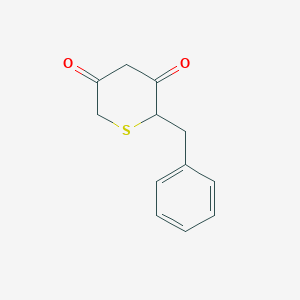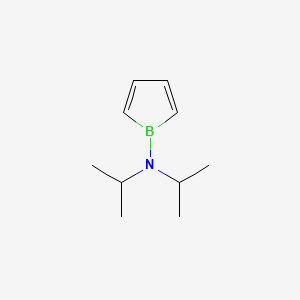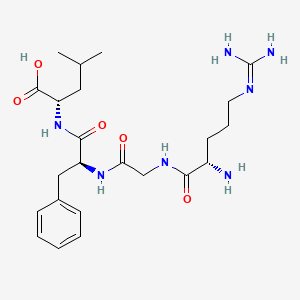![molecular formula C17H38N2O4Si B14250242 N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 390777-11-4](/img/structure/B14250242.png)
N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is a chemical compound that combines the properties of both organic and inorganic materials. It features a heptyl group and a triethoxysilyl group connected through a urea linkage. This unique structure allows it to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic surfaces.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of heptylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent like toluene or dichloromethane. The reaction proceeds through the nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods
Industrial production of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The heptyl group can participate in substitution reactions, although this is less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts like acids or bases can accelerate the condensation process.
Substitution: Various nucleophiles can be used for substitution reactions involving the heptyl group.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked polymers.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with various substrates.
Industry: Utilized in coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mecanismo De Acción
The mechanism of action of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The heptyl group provides hydrophobic interactions with organic polymers, enhancing adhesion and compatibility.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]urea
- N-(Triethoxysilylpropyl)urea
- 1-[3-(Triethoxysilyl)propyl]urea
Uniqueness
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its heptyl group, which provides additional hydrophobic interactions compared to other similar compounds. This enhances its effectiveness as a coupling agent, particularly in applications requiring strong adhesion between hydrophobic organic polymers and hydrophilic inorganic surfaces.
Propiedades
Número CAS |
390777-11-4 |
|---|---|
Fórmula molecular |
C17H38N2O4Si |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1-heptyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H38N2O4Si/c1-5-9-10-11-12-14-18-17(20)19-15-13-16-24(21-6-2,22-7-3)23-8-4/h5-16H2,1-4H3,(H2,18,19,20) |
Clave InChI |
AKSARAHOMRHBIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
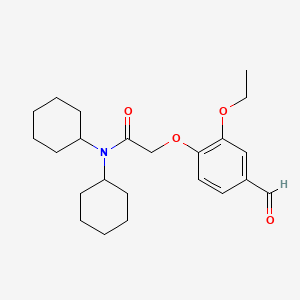
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
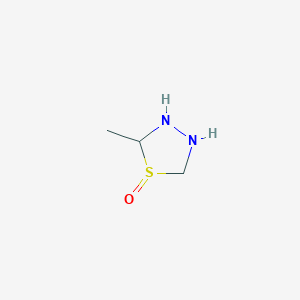
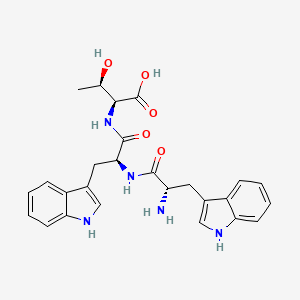

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
